molecular formula C25H25N3O4S2 B2556865 N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide CAS No. 900134-86-3

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B2556865
CAS No.: 900134-86-3
M. Wt: 495.61
InChI Key: JQXQYRLMWQXUBB-XKZIYDEJSA-N
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Description

This compound is a hybrid molecule combining a 6-methoxyindole ethylamide scaffold with a thiazolidinone core substituted with a 4-methoxyphenylmethylidene group. The indole moiety is linked via an ethyl group to a propanamide chain, which is further connected to a 1,3-thiazolidin-4-one ring featuring a (5Z)-configured 4-methoxyphenylmethylidene substituent and a sulfanylidene (thiocarbonyl) group at position 2.

Properties

IUPAC Name

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S2/c1-31-18-5-3-16(4-6-18)13-22-24(30)28(25(33)34-22)12-10-23(29)26-11-9-17-15-27-21-14-19(32-2)7-8-20(17)21/h3-8,13-15,27H,9-12H2,1-2H3,(H,26,29)/b22-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXQYRLMWQXUBB-XKZIYDEJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NCCC3=CNC4=C3C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NCCC3=CNC4=C3C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a complex synthetic compound that incorporates both indole and thiazolidine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology.

Structural Overview

The compound is characterized by a thiazolidine ring fused with an indole structure, which is known for its diverse biological properties. The presence of methoxy groups on both the indole and phenyl rings enhances its lipophilicity and may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds containing thiazolidine structures exhibit significant anticancer properties. The thiazolidinone derivatives, similar to the target compound, have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 1HepG2 (liver cancer)10.5Induction of apoptosis
Compound 2A549 (lung cancer)12.8Inhibition of cell proliferation
Compound 3HCT116 (colon cancer)9.7Cell cycle arrest

Research has demonstrated that the thiazolidine scaffold can inhibit key enzymes involved in cancer progression, such as COX and LOX pathways, contributing to its anticancer efficacy .

Anticonvulsant Properties

The indole structure is often associated with neuroprotective effects. Compounds similar to N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-thiazolidinone derivatives have been tested for their anticonvulsant activity in animal models:

StudyModel UsedEfficacy (%)Reference
Study APicrotoxin-induced seizures85% protection
Study BPTZ model90% protection

These findings suggest that the incorporation of the indole moiety may enhance the anticonvulsant activity through modulation of GABAergic neurotransmission.

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The thiazolidine core has been shown to inhibit various enzymes involved in tumor growth and inflammation.
  • Apoptosis Induction : Compounds with similar structures promote programmed cell death in cancer cells, which is crucial for effective cancer therapy.
  • Neurotransmitter Modulation : The indole component may interact with serotonin receptors, influencing mood and seizure thresholds.

Case Studies

A recent study explored the efficacy of a related compound in treating lung cancer. The study utilized A549 cells treated with varying concentrations of the compound over 48 hours, revealing a dose-dependent response with significant cytotoxicity at higher concentrations (IC50 = 12.8 µM). Molecular dynamics simulations indicated strong binding affinity to Bcl-2 proteins, suggesting a mechanism involving apoptosis through mitochondrial pathways .

Comparison with Similar Compounds

Table 1: Key Structural Differences in Thiazolidinone Derivatives

Compound Name Substituent at Position 5 of Thiazolidinone Amide Substituent Molecular Weight Key Properties/Activities
Target Compound 4-Methoxyphenylmethylidene (Z-configuration) 2-(6-Methoxyindol-3-yl)ethyl Not reported Hypothesized anti-inflammatory
(Z)-N-(3-hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide 4-Methylbenzylidene 3-Hydroxyphenyl 398.5 g/mol pKa ~9.53; predicted lipophilicity
3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-phenylpropanamide Thiophen-2-ylmethylidene Phenyl 387.5 g/mol Unknown; ZINC2276779 library entry
3-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide 4-Methylbenzylidene 5-Methyl-1,3,4-thiadiazol-2-yl 416.5 g/mol Potential kinase inhibition
N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide 4-Hydroxy-3-methoxyphenylmethylidene Benzenesulfonamide 438.5 g/mol Vanillin-derived; antioxidant

Key Observations :

  • The target compound is unique in combining a 6-methoxyindole ethylamide group with a 4-methoxyphenylmethylidene-substituted thiazolidinone. This dual functionality may enhance binding to both indole-recognizing receptors (e.g., serotonin transporters) and thiazolidinone targets (e.g., PPAR-γ or COX enzymes) .
  • Electronic Effects : The 4-methoxy group in the target compound donates electron density via resonance, contrasting with electron-withdrawing substituents like sulfonamides (e.g., ) or thiadiazoles (e.g., ), which may alter redox activity or enzyme inhibition.

Amide Side Chain Variations

The target compound’s amide side chain (2-(6-methoxyindol-3-yl)ethyl) distinguishes it from simpler aryl or heteroaryl amides in analogs (Table 1). For example:

  • describes N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide, which shares the indole ethylamide motif but lacks the thiazolidinone core. This compound’s S-enantiomer (CAS 1212098-73-1) highlights the importance of stereochemistry in NSAID-related activity .
  • includes propanamide derivatives with sulfamethoxazole moieties (e.g., compound 7), demonstrating how sulfonamide groups can modulate anticancer activity .

Physicochemical and Pharmacokinetic Comparisons

Table 2: Predicted Physicochemical Properties

Compound logP (Predicted) Solubility (mg/mL) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound ~3.5 <0.1 2 (NH indole, NH amide) 6 (methoxy, carbonyl, sulfanylidene)
(Z)-N-(3-hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide 3.1 0.2 3 (OH, NH amide, NH thiazolidinone) 5
N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide 2.8 0.5 4 (OH, SO₂NH, NH thiazolidinone) 8

Analysis :

  • The target compound’s higher logP compared to and suggests greater lipophilicity, aligning with its methoxy substituents. However, its solubility is likely poor, necessitating formulation optimization.

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